molecular formula C8H7BrMgO2 B034331 Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- CAS No. 107549-16-6

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-

Katalognummer: B034331
CAS-Nummer: 107549-16-6
Molekulargewicht: 239.35 g/mol
InChI-Schlüssel: NARCANDIOTXHKA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- is a highly reactive and versatile Grignard reagent where the magnesium center is uniquely functionalized with a 2,3-dihydro-1,4-benzodioxin moiety. This specific structure makes it an invaluable synthetic building block in organic and medicinal chemistry research. Its primary application lies in nucleophilic addition reactions, where it facilitates the formation of new carbon-carbon bonds to construct complex molecular architectures. Researchers utilize this compound to incorporate the privileged 1,4-benzodioxin scaffold into target molecules, a structure frequently explored for its potential biological activity in pharmaceuticals and agrochemicals. The mechanism of action is characteristic of organomagnesium compounds: the carbon-magnesium bond is highly polarized, making the carbon nucleophilic and capable of attacking a wide range of electrophiles, including carbonyl groups (ketones, aldehydes, esters), epoxides, and other carbon-heteroatom bonds. This enables the efficient synthesis of novel alcohols, carboxylic acids, and other functionalized benzodioxin derivatives that are otherwise challenging to access. Its research value is particularly high in the development of central nervous system (CNS) active compounds, antioxidants, and ligands for various biological receptors, providing a critical tool for structure-activity relationship (SAR) studies and lead optimization in drug discovery pipelines. Proper handling under inert atmosphere (e.g., nitrogen or argon) is essential to maintain its reactivity and purity.

Eigenschaften

IUPAC Name

magnesium;3,6-dihydro-2H-1,4-benzodioxin-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.BrH.Mg/c1-2-4-8-7(3-1)9-5-6-10-8;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARCANDIOTXHKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions and Solvent Optimization

Key parameters include:

  • Solvent Selection : Anhydrous diethyl ether or tetrahydrofuran (THF) is preferred due to their ability to stabilize the Grignard intermediate.

  • Magnesium Activation : Pre-treatment of magnesium turnings with iodine or mechanical stirring enhances reactivity by removing surface oxides.

  • Temperature Control : Reactions typically initiate at room temperature, with exothermic processes managed through cooling baths.

The generalized reaction is:

6-Bromo-2,3-dihydro-1,4-benzodioxin+MgetherMg, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-\text{6-Bromo-2,3-dihydro-1,4-benzodioxin} + \text{Mg} \xrightarrow{\text{ether}} \text{Mg, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-}

Analytical Characterization

Spectroscopic Profiling

  • FTIR : The absence of C-Br stretches (500–600 cm⁻¹) and emergence of Mg-C vibrational modes (~480 cm⁻¹) confirm reagent formation.

  • 1H^1\text{H}-NMR : Aromatic protons in the benzodioxin ring exhibit upfield shifts due to electron donation from the magnesium center. For example, H-5 and H-7 in the parent bromide resonate at δ 6.70 and 6.57 ppm, respectively; these shifts diminish upon Mg coordination.

Reactivity and Functional Group Tolerance

The compound’s utility in cross-coupling reactions is evidenced by analogous benzodioxinyl sulfonamides, which undergo nucleophilic substitutions with acetamide derivatives in DMF using lithium hydride as a base. This suggests compatibility with ketones, esters, and other electrophilic partners.

Comparative Analysis of Synthetic Routes

ParameterBromoacetyl Bromide MethodGrignard Synthesis (Inferred)
Yield 80–82%60–75% (estimated)
Reaction Time 3–4 hours12–24 hours
Purification RecrystallizationDistillation/Glovebox
Functional Tolerance Amines, sulfonamidesKetones, esters

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters

    Solvents: Tetrahydrofuran (THF), diethyl ether

    Catalysts: Copper(I) iodide for coupling reactions

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds

    Coupled Products: Formed from reactions with electrophiles

Wissenschaftliche Forschungsanwendungen

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- has several scientific research applications, including:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of intermediates for drug development.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Wirkmechanismus

The mechanism of action of magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the oxygen atoms of the 2,3-dihydro-1,4-benzodioxin ring, enhancing the nucleophilicity of the carbon bonded to the magnesium. This nucleophilic carbon can then attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Sulfonamide Derivatives

Examples :

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)
  • N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c)
  • N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e)

Key Features :

  • Synthesis : Synthesized via alkylation/aralkylation of the parent sulfonamide (Compound 3) with halides in DMF using LiH as a base .
  • Biological Activity: Lipoxygenase Inhibition: Compounds 5c and 5e showed IC50 values of 85.79±0.48 mM and 89.32±0.34 mM, respectively, against lipoxygenase (vs. standard Baicalein: 22.41±1.3 mM) . Antibacterial Activity: Limited efficacy; only N-(2-bromoethyl) derivative (5a) inhibited S. typhi, E. coli, and B. subtilis .
  • Structural Comparison : The sulfonamide group enhances hydrogen-bonding interactions, critical for enzyme inhibition. In contrast, the magnesium-bromo compound lacks such functional groups, limiting direct bioactivity but enabling synthetic utility .

Carboxylic Acid Derivatives

Example : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid

  • Synthesis : Prepared via straightforward functionalization of the benzodioxin ring .
  • Biological Activity : Exhibits anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays .
  • Comparison : The carboxylic acid group enables direct interaction with inflammatory targets (e.g., cyclooxygenase), while the magnesium-bromo compound’s reactivity makes it a precursor for synthesizing such acids.

Flavonoid Derivatives

Example : Silibinin

  • Structure: A flavonoid containing a 1,4-dioxane ring fused to a chromone system .
  • Biological Activity : Potent antihepatotoxic agent; protects against CCl4-induced liver damage by modulating SGOT, SGPT, and ALKP levels .
  • Comparison : Silibinin’s complex structure contrasts with the simpler magnesium-bromo compound, highlighting the benzodioxin ring’s versatility in both small molecules and natural products.

Immunomodulatory Scaffolds

Example: [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol

  • Application : Identified via graph neural networks (EGNN) as a high-potency PD-1/PD-L1 inhibitor scaffold .
  • Comparison : The benzodioxin ring contributes to scaffold rigidity and binding affinity. The magnesium-bromo compound could serve as a synthetic intermediate for such structures.

Amine and Hydrazine Derivatives

Examples :

  • 1,4-Benzodioxin-6-methanamine (CAS 17413-10-4)
  • [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

Key Features :

  • Synthesis : Derived from benzodioxin-6-amine via nucleophilic substitution or reductive amination .
  • Applications : Building blocks for antimicrobial and anti-diabetic agents (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide derivatives) .
  • Comparison : The magnesium-bromo compound could facilitate the introduction of the benzodioxin group into amines via Grignard reactions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Type Example Structure Molecular Formula Key Functional Groups Primary Application Reference
Magnesium Grignard Reagent Magnesium, bromo(benzodioxin-6-yl)- C9H8BrMgO2 Mg-Br, benzodioxin Organic synthesis
Sulfonamide Compound 3 C15H15NO4S Sulfonamide, benzodioxin Enzyme inhibition
Carboxylic Acid 2-(Benzodioxin-6-yl)acetic acid C10H10O4 Carboxylic acid, benzodioxin Anti-inflammatory
Flavonoid Silibinin C25H22O10 Flavonoid, dioxane Antihepatotoxic

Biologische Aktivität

Magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- is a chemical compound characterized by a unique structure that includes a magnesium atom coordinated with a bromo-substituted 2,3-dihydro-1,4-benzodioxin moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C8_8H7_7BrMgO2_2
  • Molecular Weight : 239.349 g/mol
  • CAS Number : 107549-16-6

The compound features a benzodioxane ring system, which is known for its diverse biological activities. The presence of the bromine atom and the magnesium center contributes to its reactivity and potential interaction with various biomolecules.

The exact mechanism of action for magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- remains unclear due to the scarcity of direct research. However, it is hypothesized that the compound may interact with biological macromolecules such as proteins and nucleic acids through coordination chemistry facilitated by the magnesium atom.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds highlights the unique features of magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)-:

Compound NameMolecular FormulaSimilarityUnique Features
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-oneC8_8H7_7BrO0.94Contains an ethanone group
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylic acidC9_9H8_8O4_40.92Carboxylic acid functionality
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylateC11_11H10_10O4_40.87Ester group present
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanoneC9_9H8_8O0.80Contains an ethanone group without bromine

This table illustrates how magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- stands out due to its unique combination of bromination and magnesium coordination while retaining significant biological activity.

Safety and Handling

When handling magnesium, bromo(2,3-dihydro-1,4-benzodioxin-6-yl)- and similar compounds:

  • Bromine is corrosive and can irritate skin and eyes.
  • Magnesium can react with water to produce flammable hydrogen gas.

General laboratory safety practices should be employed when working with this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare bromo(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives?

  • Methodological Answer : The core synthesis involves functionalizing the 2,3-dihydro-1,4-benzodioxin-6-amine scaffold. For example, sulfonamide derivatives are synthesized by reacting the amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under dynamic pH control (pH 9–10) using aqueous Na₂CO₃. This is followed by N-substitution with alkyl/aryl halides in DMF with LiH as a catalyst . Solvent-free conditions, such as refluxing with dimethylformamide-dimethyl acetal (DMF-DMA), are also used for enaminone formation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of bromo-benzodioxin derivatives?

  • Methodological Answer : Multi-technique validation is essential:

  • IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
  • ¹H-NMR confirms substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for benzodioxin rings).
  • Elemental analysis (CHN) verifies molecular composition .
  • GC/MS detects molecular ions and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of bromo-benzodioxin derivatives?

  • Methodological Answer : Key factors include:

  • pH control : Maintaining pH 9–10 during sulfonylation ensures efficient nucleophilic attack by the amine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in N-substitution reactions .
  • Catalysis : LiH accelerates alkylation by deprotonating intermediates .
  • Reaction monitoring : TLC or HPLC tracks progress to minimize side products .

Q. What computational approaches predict the biological activity of bromo-benzodioxin derivatives?

  • Methodological Answer : Graph neural networks (GNNs) trained on structural datasets can predict inhibitory activity. For example, EGNN models identify high-potency scaffolds (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) even without prior training on similar structures, enabling scaffold hopping . Validation involves docking studies and comparing predicted vs. experimental IC₅₀ values.

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Contradictions arise from impurities or overlapping signals. Strategies include:

  • Triplicate experiments : Ensures reproducibility (e.g., mean ± SEM in enzyme assays) .
  • 2D-NMR (COSY, HSQC) : Resolves ambiguous proton couplings .
  • X-ray crystallography : Provides unambiguous structural confirmation, as seen in sulfonamide derivatives .

Q. How are structure-activity relationship (SAR) studies designed for enzyme inhibition by these derivatives?

  • Methodological Answer : SAR studies involve:

  • Systematic substitution : Varying substituents (e.g., electron-withdrawing groups on phenyl rings) to assess impact on enzyme binding .
  • Enzyme assays : Testing inhibitory activity against targets like α-glucosidase or lipoxygenase, with IC₅₀ determination via Michaelis-Menten kinetics .
  • Molecular docking : Mapping interactions (e.g., hydrogen bonds with catalytic residues) to explain potency differences .

Data Contradiction Analysis Example

  • Issue : Discrepancies in ¹H-NMR integration ratios for aromatic protons.
  • Resolution :
    • Re-run NMR with higher field strength (e.g., 600 MHz) to improve resolution.
    • Compare with calculated chemical shifts using DFT simulations.
    • Confirm purity via HPLC (e.g., >95% purity threshold) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.